3,7-Dimethylnonan-1-OL

Description

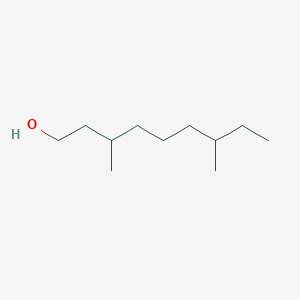

Structure

2D Structure

3D Structure

Properties

CAS No. |

86414-50-8 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

3,7-dimethylnonan-1-ol |

InChI |

InChI=1S/C11H24O/c1-4-10(2)6-5-7-11(3)8-9-12/h10-12H,4-9H2,1-3H3 |

InChI Key |

BOJBJKQDVSMIQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(C)CCO |

Origin of Product |

United States |

Stereochemical Aspects of 3,7 Dimethylnonan 1 Ol

Elucidation of Chiral Centers and Potential Isomeric Forms of 3,7-Dimethylnonan-1-OL

The molecular structure of this compound contains two stereogenic centers, commonly referred to as chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. libretexts.org In the case of this compound, these centers are located at the C3 and C7 positions of the nonane (B91170) backbone.

C3 Chiral Center: The carbon at position 3 is bonded to a hydrogen atom, a methyl group (-CH₃), a hydroxylmethyl group (-CH₂CH₂OH), and a -CH(CH₃)(CH₂)₃CH₃ group.

C7 Chiral Center: The carbon at position 7 is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a -(CH₂)₃CH(CH₃)CH₂CH₂OH group.

The presence of two distinct chiral centers means that the molecule is not superimposable on its mirror image. According to the 2ⁿ rule, where 'n' is the number of chiral centers, this compound can exist as a maximum of 2² = 4 distinct stereoisomers. ncsu.edu

These four stereoisomers consist of two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org The remaining relationships are diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org A racemic blend containing all four stereoisomers can be formed during synthesis. ncsu.edu

The four stereoisomers can be designated by their absolute configurations (R or S) at each chiral center:

(3R, 7R)-3,7-Dimethylnonan-1-ol

(3S, 7S)-3,7-Dimethylnonan-1-ol

(3R, 7S)-3,7-Dimethylnonan-1-ol

(3S, 7R)-3,7-Dimethylnonan-1-ol

| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (3R, 7R) | (3S, 7S) | Enantiomers |

| (3R, 7S) | (3S, 7R) | Enantiomers |

| (3R, 7R) | (3R, 7S) | Diastereomers |

| (3R, 7R) | (3S, 7R) | Diastereomers |

| (3S, 7S) | (3R, 7S) | Diastereomers |

| (3S, 7S) | (3S, 7R) | Diastereomers |

Enantiomeric and Diastereomeric Resolution Methodologies for this compound

The separation of the stereoisomers of this compound from a mixture is a critical step for studying the properties of each individual isomer. Several methodologies can be employed for this purpose.

Chromatographic Techniques Chiral chromatography is a powerful method for separating enantiomers and diastereomers. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) systems equipped with a chiral stationary phase (CSP) can differentiate between the stereoisomers based on their transient diastereomeric interactions with the CSP. This allows for the analytical quantification and preparative separation of all four isomers.

Chemical Resolution via Diastereomer Formation This classical method involves reacting the stereoisomeric mixture of the alcohol with a single, pure enantiomer of a chiral resolving agent. For an alcohol like this compound, a chiral acid can be used to form diastereomeric esters. For instance, reacting the mixture of four stereoisomers with an enantiopure chiral auxiliary like Boc-D-Phe-OH would result in four diastereomeric esters. acs.org Because diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography. After separation, hydrolysis of the individual diastereomeric esters regenerates the optically pure stereoisomers of the alcohol.

Enzymatic Resolution Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes. diva-portal.org Enzymes, such as lipases, can be used to selectively acylate or deacylate one enantiomer from a racemic pair at a much faster rate than the other. For example, in a process called kinetic resolution, the mixture of stereoisomers could be exposed to an acyl donor in the presence of a lipase. The enzyme might selectively catalyze the esterification of the (3R)-isomers while leaving the (3S)-isomers largely unreacted (or vice versa), allowing for the subsequent separation of the resulting esters from the unreacted alcohols.

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Chromatography (GC/HPLC) | Differential interaction with a chiral stationary phase. | Direct separation of all isomers; applicable to small and large scales. | Requires specialized and often expensive chiral columns. |

| Chemical Resolution | Conversion of enantiomers into separable diastereomers using a chiral auxiliary. acs.org | Uses classical laboratory techniques (crystallization); can be scaled up. | Requires stoichiometric amounts of a pure chiral auxiliary; involves additional reaction steps. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. diva-portal.org | High selectivity; mild reaction conditions; environmentally benign. | Maximum theoretical yield for one enantiomer is 50%; requires screening for a suitable enzyme. |

Theoretical Frameworks for Stereoisomerism in this compound

The stereoisomerism observed in this compound is governed by fundamental principles of organic chemistry and can be described using established theoretical frameworks.

The cornerstone of its stereochemistry is the concept of the chiral tetrahedral carbon atom, as proposed by van't Hoff and Le Bel. libretexts.org The spatial arrangement of four different groups around the C3 and C7 carbon atoms is the structural origin of the molecule's chirality.

The Cahn-Ingold-Prelog (CIP) priority rules provide the formal, unambiguous system for assigning the R/S descriptor to each chiral center. qmul.ac.uk This system involves assigning priorities (1 through 4) to the four substituents directly attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group (4) points away from the viewer. The configuration is assigned as 'R' (from the Latin rectus, for right) if the sequence of decreasing priority (1→2→3) traces a clockwise circle, and 'S' (sinister, for left) if it traces a counter-clockwise circle. qmul.ac.uk

Furthermore, computational chemistry offers a powerful theoretical lens for studying stereoisomerism. uomustansiriyah.edu.iquomustansiriyah.edu.iq Using molecular mechanics and quantum mechanics methods, it is possible to:

Model the three-dimensional structures of all four stereoisomers.

Calculate the relative steric energies of the different diastereomers, predicting their thermodynamic stability.

Predict various spectroscopic properties (e.g., NMR spectra) and chiroptical properties (e.g., optical rotation), which can be compared with experimental data to confirm configurational assignments. uomustansiriyah.edu.iq

These theoretical models are indispensable for understanding how the specific 3D arrangement of atoms in each stereoisomer influences its physical properties and potential interactions with other chiral environments.

Advanced Synthetic Methodologies for 3,7 Dimethylnonan 1 Ol

Strategies for Total Synthesis of 3,7-Dimethylnonan-1-OL

Total synthesis provides a pathway to construct the this compound molecule from simpler, more readily available starting materials. These strategies often involve a series of sequential reactions to build the carbon skeleton and introduce the required functional groups.

The synthesis of this compound and its unsaturated analogue, 3,7-dimethylnon-6-en-1-ol, has been achieved through various multi-step sequences. One documented approach involves a seven-step synthesis starting from methyl ethyl ketone. google.comgoogle.com Another reported method begins with citronellol (B86348), achieving the target in a four-step sequence. google.comgoogle.com

A more recent two-step process has been developed for the synthesis of the related compound 3,7-dimethylnon-6-en-1-ol, starting from ethyl linalool (B1675412). google.comgoogle.com This process first involves the rearrangement of ethyl linalool to an equilibrium mixture of ethyl geraniol/ethyl nerol (B1678202) (3,7-dimethylnona-2,6-dien-1-ol). google.comgoogle.com The subsequent step is a hydrogenation of this intermediate mixture to yield 3,7-dimethylnon-6-en-1-ol. google.comgoogle.com The full saturation to this compound can be achieved by complete hydrogenation of the remaining double bond. A process for preparing this compound was the subject of a patent filed in 2014. justia.com

A synthetic strategy was also investigated for an intermediate, (E)-3,7-dimethylnona-6,8-dien-1-ol, starting from citronellol. allegheny.edu This involved protecting the alcohol group, followed by an attempted olefinic oxidative cleavage. allegheny.edu

Table 1: Example of a Multi-Step Synthesis Pathway for an Unsaturated Precursor

| Step | Starting Material | Key Reagents/Catalyst | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl Linalool | VO(OSiPh₃)₃, Toluene (PhMe) | 3,7-Dimethylnona-2,6-dien-1-ol | google.comgoogle.com |

| 2 | 3,7-Dimethylnona-2,6-dien-1-ol | H₂, Heterogeneous Catalyst (e.g., Pd/C), Methanol (MeOH) | 3,7-Dimethylnon-6-en-1-ol | google.comgoogle.com |

The structure of this compound contains chiral centers, meaning it can exist as multiple stereoisomers. The development of stereoselective and enantioselective synthetic methods is crucial for obtaining specific, individual isomers. While mixtures of isomers are often produced, methods for preparing highly enriched or pure stereoisomers are known in the art, including stereoselective synthesis and preparative chromatography (HPLC and GC). google.com

For related structures, such as other chiral alcohols, catalytic enantioselective addition of organozirconium reagents to aldehydes has been explored as a method to create chiral centers with high enantiomeric excess (ee). mdpi.com Similarly, nickel-catalyzed asymmetric reductive cross-coupling reactions have been used to form chiral products. caltech.edu These types of methodologies represent potential approaches for the stereocontrolled synthesis of this compound isomers.

A key building block for the synthesis of other complex chiral molecules, (3R,7R)-1-iodo-3,7-dimethylnonane, was prepared as part of a synthetic strategy, highlighting the ability to control stereochemistry at the C3 and C7 positions of a nonane (B91170) backbone. diva-portal.org Such chiral building blocks are essential for the enantiopure synthesis of target molecules. diva-portal.org

Multi-step Reaction Sequences for this compound Preparation

Investigation of Precursor Molecules and Starting Materials for this compound Synthesis

There is a growing emphasis on using renewable resources in chemical manufacturing. For the synthesis of related compounds like 3,7-dimethylnon-6-en-1-ol, it has been demonstrated that if the starting material is obtained from renewable resources, the final product can also be classified as such. google.comgoogle.com A key example is the use of citronellol, a naturally occurring monoterpenoid alcohol found in the oils of rose and geranium, as a precursor. google.com Linalool, which can be the source of ethyl linalool, is also a natural product. google.com The use of these naturally derived starting materials provides a direct pathway from renewable feedstocks to the target compound's precursors. google.comgoogle.com

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and its precursors relies on various catalytic systems for key reaction steps.

In the synthesis of the precursor 3,7-dimethylnon-6-en-1-ol from ethyl linalool, a vanadium-based catalyst, VO(OSiPh₃)₃, is used to facilitate the rearrangement to 3,7-dimethylnona-2,6-dien-1-ol at reflux temperatures in toluene. google.comgoogle.com The reaction progress is monitored by gas chromatography until an equilibrium mixture is achieved. google.comgoogle.com

The subsequent hydrogenation of the dienol intermediate is another critical catalytic step. This transformation can be carried out using a heterogeneous catalyst. google.comgoogle.com In one example, the reaction was performed under 10 bar of hydrogen pressure at 50°C, and the mixture was filtered to remove the catalyst upon completion. google.com For the full saturation to this compound, hydrogenation of unsaturated precursors like citronellol or geraniol/nerol is a well-established method. google.com Catalysts such as palladium on carbon are commonly used for such reductions. vulcanchem.com

Table 2: Catalytic Systems in the Synthesis of this compound Precursors

| Reaction Type | Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Isomerization/Rearrangement | VO(OSiPh₃)₃ | Ethyl Linalool | 3,7-Dimethylnona-2,6-dien-1-ol | google.comgoogle.com |

| Hydrogenation | Heterogeneous Catalyst (e.g., Pd/C) | 3,7-Dimethylnona-2,6-dien-1-ol | 3,7-Dimethylnon-6-en-1-ol | google.comgoogle.com |

| Hydrogenation | Palladium on Carbon (Pd/C) | 4,8-Dimethylnona-3,7-dienoic acid | 4,8-Dimethylnona-3,7-dien-1-ol | vulcanchem.com |

Compound Index

Reaction Kinetics and Mechanistic Studies of this compound Synthetic Routes

Understanding the reaction kinetics and mechanisms of the synthetic routes to this compound is crucial for process optimization, improving yields, and controlling stereoselectivity. While specific kinetic data for the synthesis of this exact molecule is not extensively published, valuable insights can be drawn from studies of analogous reactions, such as the hydroformylation of long-chain alkenes and Grignard reactions with sterically hindered substrates.

Hydroformylation Route:

The rhodium-catalyzed hydroformylation is a key step in one of the potential advanced synthetic pathways. The mechanism of this reaction is complex and involves several elementary steps, including ligand dissociation, olefin coordination, migratory insertion, and hydrogenolysis. illinois.edu The rate of the reaction and the selectivity towards the branched product, which is the precursor to this compound, are highly dependent on the catalyst structure, substrate, and reaction conditions such as temperature and partial pressures of carbon monoxide and hydrogen. nih.govresearchgate.net

Kinetic studies on the hydroformylation of long-chain alkenes have shown that the reaction can be influenced by mass transfer limitations, especially in multiphase systems. rsc.org For rhodium catalysts, it has been observed that the reaction order with respect to the alkene, CO, and H2 can vary, suggesting that different steps can be rate-determining under different conditions. nih.govscispace.com For instance, in some systems, a negative order in CO is observed, indicating that CO can act as an inhibitor. nih.govscispace.com

The table below presents hypothetical kinetic data based on studies of similar hydroformylation reactions, illustrating the potential influence of various parameters on the reaction rate for the formation of the aldehyde precursor to this compound.

| Parameter | Change | Effect on Reaction Rate | Postulated Mechanistic Reason |

| Catalyst Concentration | Increase | Increase | Higher concentration of active catalytic species. |

| Alkene Concentration | Increase | Increase | Increased probability of olefin coordination to the metal center. nih.gov |

| CO Partial Pressure | Increase | Decrease | Inhibition by CO, which competes with the alkene for coordination sites. nih.govscispace.com |

| H2 Partial Pressure | Increase | Increase | Facilitates the hydrogenolysis of the acyl-rhodium intermediate. nih.gov |

| Temperature | Increase | Increase (up to a point) | Overcomes the activation energy barrier; catalyst decomposition at higher temperatures. |

Mechanistic studies, often employing computational methods and in-situ spectroscopic techniques like high-pressure IR (HPIR), have provided a deeper understanding of the factors controlling regioselectivity. nih.govresearchgate.net For branched-selective hydroformylation, stabilizing interactions between the ligand and the substrate in the transition state are believed to favor the formation of the branched alkyl-rhodium intermediate. nih.govscispace.com

Grignard Reaction Route:

The Grignard reaction is a fundamental C-C bond-forming reaction that can be employed in the synthesis of this compound, for example, by reacting a suitable Grignard reagent with an aldehyde or ketone. leah4sci.comsavemyexams.commt.com The mechanism is generally considered to be a nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. leah4sci.com The reaction typically proceeds through a six-membered ring transition state. illinois.edu

Kinetic studies of Grignard reactions have shown that the reaction rate is influenced by the solvent, the nature of the Grignard reagent, and the substrate. researchgate.net In some cases, particularly with sterically hindered ketones, a single electron transfer (SET) mechanism may compete with or dominate the polar nucleophilic addition pathway. researchgate.netacs.org This can lead to side products and lower yields of the desired alcohol. researchgate.net

The Schlenk equilibrium, which describes the distribution of species (RMgX, R2Mg, and MgX2) in a Grignard reagent solution, also plays a critical role in the reaction kinetics and mechanism. researchgate.netacs.org The different species can have different reactivities, and their relative concentrations depend on the solvent and the halide. researchgate.net

Chemical Reactivity and Functional Group Transformations of 3,7 Dimethylnonan 1 Ol

Oxidative Transformations of the Primary Alcohol Functionality in 3,7-Dimethylnonan-1-OL

The primary alcohol group of this compound is susceptible to oxidation to form either the corresponding aldehyde, 3,7-dimethylnonanal, or the carboxylic acid, 3,7-dimethylnonanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.uksavemyexams.com

Controlled oxidation to the aldehyde requires careful selection of reagents and reaction setup to prevent over-oxidation to the carboxylic acid. chemguide.co.uk This is typically achieved by using an excess of the alcohol and distilling the aldehyde as it forms, taking advantage of its lower boiling point compared to the starting alcohol. chemguide.co.uksavemyexams.com Common reagents for this partial oxidation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in anhydrous solvents.

For the complete oxidation to 3,7-dimethylnonanoic acid, stronger oxidizing agents and more forcing conditions are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution or potassium dichromate(VI) (K₂Cr₂O₇) in acidified aqueous solution are effective. wikipedia.orglibretexts.org The reaction with dichromate is often performed under reflux to ensure the intermediate aldehyde is fully converted to the carboxylic acid. libretexts.org During this oxidation, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. chemguide.co.uksavemyexams.com

Recent advancements have also explored metal-free oxidation methods. One such process utilizes 1-hydroxycyclohexyl phenyl ketone as a hydrogen transfer acceptor, offering a chemoselective method for oxidizing primary alcohols to carboxylic acids with high yields and tolerance for other functional groups. acs.org

Table 1: Oxidizing Agents for Primary Alcohols

| Oxidizing Agent/System | Product (from Primary Alcohol) | Typical Conditions |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Excess oxidant, heat under reflux libretexts.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Alkaline aqueous solution wikipedia.org |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ |

| Dess-Martin Periodinane (DMP) | Aldehyde | Anhydrous CH₂Cl₂ |

Reductive Reactions and Hydrogenation Studies of this compound Derivatives

While this compound itself is a saturated alcohol and not subject to reduction, its unsaturated derivatives or oxidized forms can undergo various reductive transformations. For instance, if this compound were derived from an unsaturated precursor like (E)-3,7-dimethylnona-6,8-dien-1-ol, the double bonds could be hydrogenated. allegheny.edu

Catalytic hydrogenation is a common method for reducing carbon-carbon double or triple bonds. This process typically involves reacting the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of alkenes to alkanes. ukdiss.com For example, the hydrogenation of isomers of 4,5-dimethylnonene over a 10% Pd/C catalyst successfully yields 4,5-dimethylnonane. ukdiss.com Similarly, derivatives of this compound containing double or triple bonds can be saturated using this methodology. justia.com

The aldehyde (3,7-dimethylnonanal) and carboxylic acid (3,7-dimethylnonanoic acid) derivatives can also be reduced. The aldehyde can be reduced back to the primary alcohol, this compound, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄). Carboxylic acids require stronger reducing agents, with LiAlH₄ being a common choice for their conversion to primary alcohols.

Esterification and Etherification Reactions Involving this compound

The primary hydroxyl group of this compound readily participates in esterification and etherification reactions.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. For example, the related compound 3,7-dimethylnon-6-en-1-ol has been esterified with p-nitrobenzoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). google.com Similarly, this compound could be reacted with acetic anhydride (B1165640) under acidic catalysis to form 3,7-dimethylnonan-1-yl acetate. smolecule.com Enzyme-catalyzed esterification, often using lipases, can also be employed, which is particularly useful for achieving high stereoselectivity. diva-portal.org

Etherification involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, a general procedure involves reacting an alcohol with an alkyl bromide in the presence of NaH in a solvent like dimethylformamide (DMF). beilstein-journals.org Another approach involves the acid-catalyzed reaction with another alcohol, often at elevated temperatures, to form a symmetrical or unsymmetrical ether. google.com

Investigations into Carbon-Carbon Bond Forming Reactions Utilizing this compound as a Substrate or Intermediate

While this compound itself is not typically the primary substrate for carbon-carbon bond formation, its derivatives are valuable intermediates. The alcohol can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution or into an organometallic reagent.

A key strategy involves converting the alcohol to an alkyl halide, such as (3R,7R)-1-iodo-3,7-dimethylnonane. This iodide can then be used in alkylation reactions. For example, it can be coupled with a deprotonated sulfone derivative to construct a larger carbon skeleton. diva-portal.org

Another approach is the formation of Grignard reagents. While not directly from the alcohol, a related alkyl bromide can be used to form a Grignard reagent (R-MgBr), which can then add to carbonyl compounds. For example, pentylmagnesium bromide adds to hexan-2-one to form a tertiary alcohol, demonstrating a classic Grignard reaction for C-C bond formation. ukdiss.com

Derivatization Strategies for Enhanced Analytical Characterization of this compound

For analytical techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility and thermal stability of compounds like this compound, and to produce characteristic mass spectral fragmentation patterns for easier identification. researchgate.net

A common derivatization strategy for alcohols is silylation . This involves reacting the hydroxyl group with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. frontiersin.org This derivative is more volatile and less polar than the original alcohol.

Another method is esterification to form a more volatile ester. For example, alcohols can be acetylated using acetic anhydride. beilstein-journals.org Alternatively, they can be converted to other esters, such as p-nitrobenzoate esters, which can aid in separation by techniques like supercritical fluid chromatography (SFC) and provide strong UV absorbance for detection. google.com

For aldehydes that might be formed from the oxidation of this compound, oximation is a useful derivatization technique. This involves reaction with a reagent like methoxylamine hydrochloride to form a methyloxime derivative, which is stable and suitable for GC-MS analysis. frontiersin.org

Table 2: Common Derivatization Reagents for Alcohols for GC-MS Analysis

| Derivatization Reagent | Functional Group Targeted | Derivative Formed | Purpose |

|---|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increase volatility, improve thermal stability frontiersin.org |

| Acetic Anhydride | Hydroxyl (-OH) | Acetate Ester | Increase volatility, characteristic fragmentation beilstein-journals.org |

| Methoxylamine Hydrochloride | Carbonyl (C=O) | Methyloxime | Stabilize aldehydes/ketones for analysis frontiersin.org |

Advanced Spectroscopic and Chromatographic Characterization of 3,7 Dimethylnonan 1 Ol

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation of 3,7-Dimethylnonan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework.

To resolve and assign the stereochemistry, chiral resolving agents or chiral solvating agents are employed. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which will have distinct NMR spectra. For instance, the use of a chiral lanthanide shift reagent can induce significant separation in the chemical shifts of corresponding protons and carbons in the enantiomers, allowing for their differentiation and quantification.

Another powerful technique is the synthesis of diastereomeric derivatives, such as Mosher's esters, by reacting the alcohol with a chiral acid chloride like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric esters will have unique ¹H and ¹⁹F NMR spectra, and the differences in chemical shifts can be used to deduce the absolute configuration at the C3 and C7 positions.

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (-CH₂OH) | 3.65 | Triplet | 6.5 |

| H-2 (-CH₂CH₂OH) | 1.55 | Multiplet | - |

| H-3 (-CH(CH₃)-) | 1.40 | Multiplet | - |

| H-4, H-5, H-6 (-CH₂-) | 1.25-1.35 | Multiplet | - |

| H-7 (-CH(CH₃)-) | 1.15 | Multiplet | - |

| H-8 (-CH₂CH(CH₃)-) | 1.10 | Multiplet | - |

| H-9 (-CH₃) | 0.88 | Triplet | 6.8 |

| C3-CH₃ | 0.91 | Doublet | 6.6 |

| C7-CH₃ | 0.86 | Doublet | 6.6 |

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂OH) | 63.2 |

| C-2 (-CH₂CH₂OH) | 39.0 |

| C-3 (-CH(CH₃)-) | 34.5 |

| C-4 | 30.0 |

| C-5 | 25.0 |

| C-6 | 37.0 |

| C-7 (-CH(CH₃)-) | 32.8 |

| C-8 | 39.5 |

| C-9 (-CH₃) | 14.1 |

| C3-CH₃ | 19.5 |

| C7-CH₃ | 19.8 |

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For example, the triplet of the H-1 protons would show a correlation to the H-2 protons. Similarly, correlations would be observed along the entire carbon backbone, confirming the nonan-1-ol (B41252) structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the carbon signal at ~63.2 ppm would correlate with the proton signal at ~3.65 ppm, confirming the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the positions of the methyl groups. For example, the protons of the C3-methyl group would show a correlation to C-2, C-3, and C-4, unequivocally placing it at the C-3 position.

High-Resolution NMR Techniques for Stereochemical Assignment of this compound

Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation of this compound

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds like this compound. In a typical Electron Ionization (EI) GC-MS analysis, the molecule undergoes fragmentation. For a primary alcohol like this compound, the molecular ion peak (m/z 172) may be weak or absent. whitman.edu

Key fragmentation pathways for long-chain branched alcohols include:

Loss of water: A peak at M-18 (m/z 154) is expected due to the elimination of a water molecule. whitman.edu

Alpha-cleavage: Cleavage of the C1-C2 bond results in a characteristic peak for primary alcohols at m/z 31 ([CH₂OH]⁺). whitman.edu

Cleavage at branched points: Fragmentation adjacent to the methyl-substituted carbons (C3 and C7) will also occur, leading to a series of carbocation fragments.

Tandem mass spectrometry (GC-MS/MS) can further aid in isomer differentiation. By selecting a specific fragment ion from the first mass spectrometer and subjecting it to further fragmentation in a collision cell, unique fragmentation patterns for different stereoisomers can sometimes be generated, aiding in their distinction.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Possible Fragment Identity |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 157 | Low | [M-CH₃]⁺ |

| 154 | Moderate | [M-H₂O]⁺ |

| 129 | Moderate | [M-C₃H₇]⁺ |

| 111 | Moderate | [M-C₃H₇ - H₂O]⁺ |

| 85 | High | Various C₆H₁₃⁺ fragments |

| 71 | High | Various C₅H₁₁⁺ fragments |

| 57 | High | Various C₄H₉⁺ fragments |

| 43 | High | [C₃H₇]⁺ |

| 31 | Moderate to High | [CH₂OH]⁺ |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound, with the chemical formula C₁₁H₂₄O, the exact mass can be calculated with high precision. This is a critical step in confirming the identity of the compound, as it can distinguish it from other compounds that may have the same nominal mass but a different elemental composition.

Calculated Exact Mass of C₁₁H₂₄O: 172.1827

An HRMS measurement providing a mass value extremely close to this calculated value would provide strong evidence for the assigned chemical formula.

Hyphenated MS Techniques (e.g., GC-MS/MS) for Comprehensive this compound Studies

Chromatographic Separation Techniques for this compound and its Analogues

Chromatography is essential for the separation and purification of this compound from reaction mixtures or natural extracts, and for the separation of its stereoisomers.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A non-polar column (e.g., DB-5) or a polar column (e.g., a wax-type column like DB-WAX) can be used for its separation from other components. google.com The retention time will depend on the boiling point and polarity of the compound and the specific GC conditions (temperature program, carrier gas flow rate).

Chiral Gas Chromatography: To separate the enantiomers and diastereomers of this compound, a chiral stationary phase is required. Columns containing cyclodextrin (B1172386) derivatives are often effective for the separation of chiral alcohols. This technique is crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation of this compound. Normal-phase HPLC on a silica (B1680970) gel column could be used for purification. For the analytical separation of stereoisomers, chiral HPLC is the method of choice. Chiral stationary phases based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often successful in resolving the enantiomers of chiral alcohols, sometimes after derivatization to enhance their interaction with the stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used for the identification and quantification of volatile and semi-volatile organic compounds, including this compound. In GC-MS, the sample is vaporized and separated into its individual components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net this compound and its related compounds have been identified in various natural sources, such as raspberry juice and fungi, using GC-MS. google.comgoogle.com

A typical GC-MS analysis involves the following steps:

Sample Injection: The sample containing this compound is injected into the GC, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with each component, causing them to separate based on their boiling points and polarities.

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons, leading to the formation of charged ions.

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to identify and quantify this compound in the sample.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile compounds from a sample matrix. mdpi.comnih.gov When coupled with GC-MS, it provides a sensitive and efficient method for the analysis of compounds like this compound in various samples, including biological fluids and food products. mdpi.comembrapa.br

The HS-SPME process involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. mdpi.com The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a specific extraction time, the fiber is withdrawn and inserted into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS. embrapa.brplos.org

The efficiency of the HS-SPME process is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt. mdpi.com Optimization of these parameters is crucial for achieving high sensitivity and accurate quantification. mdpi.com

Table 1: Parameters for HS-SPME-GC-MS Analysis of Volatiles

| Parameter | Description | Typical Conditions |

|---|---|---|

| Fiber Coating | The type of stationary phase on the SPME fiber determines its selectivity for different analytes. | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis. embrapa.br |

| Extraction Time | The duration the fiber is exposed to the headspace. | Typically ranges from 20 to 60 minutes. mdpi.comembrapa.br |

| Extraction Temperature | The temperature at which the sample is maintained during extraction. | Often optimized between 30°C and 80°C to enhance the volatility of the analytes. mdpi.complos.org |

| Desorption Temperature | The temperature of the GC inlet used to release the analytes from the fiber. | Usually set between 240°C and 270°C. embrapa.brresearchgate.net |

Automatic Thermal Desorption (ATD) Coupled with GC-MS for Environmental Samples

Automatic Thermal Desorption (ATD) is another solvent-free sample introduction technique for GC-MS that is well-suited for the analysis of volatile organic compounds (VOCs) in air and other environmental matrices. measurlabs.comnih.gov In ATD, analytes are first collected onto a sorbent tube. The tube is then heated in a thermal desorber, and the released analytes are transferred to the GC-MS for analysis. semanticscholar.org This method is highly sensitive and allows for the detection of trace levels of compounds like this compound in complex environmental samples. measurlabs.comspkx.net.cn

The ATD-GC-MS process generally involves:

Sampling: Air or another gaseous sample is drawn through a sorbent tube packed with one or more adsorbent materials.

Primary Desorption: The sorbent tube is heated in the thermal desorber, and a flow of inert gas sweeps the desorbed analytes onto a cold trap.

Secondary Desorption (Focusing): The cold trap is rapidly heated, and the focused band of analytes is injected into the GC column.

GC-MS Analysis: The separated compounds are analyzed by the mass spectrometer.

ATD-GC-MS has been successfully applied to monitor VOCs in various environments, providing valuable data on air quality and the presence of specific compounds. nih.govsemanticscholar.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF MS) for Complex Mixtures Containing this compound

For highly complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. sepsolve.comwikipedia.org In GCxGC, the sample is subjected to two independent separation steps using two different columns connected by a modulator. wikipedia.orgcopernicus.org The first-dimension column typically separates compounds based on their volatility, while the second-dimension column provides a rapid separation based on polarity. copernicus.org

Table 2: Comparison of GC-MS, HS-SPME-GC-MS, ATD-GC-MS, and GCxGC-TOF MS

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Robust, reliable, widely available. | General analysis of volatile and semi-volatile compounds. amegroups.cn |

| HS-SPME-GC-MS | Headspace extraction with a coated fiber, followed by GC-MS. mdpi.com | Solvent-free, sensitive, simple to automate. nih.gov | Analysis of volatiles in food, beverages, and biological samples. embrapa.brtechscience.com |

| ATD-GC-MS | Thermal desorption of analytes from a sorbent tube, followed by GC-MS. measurlabs.com | High sensitivity, suitable for trace-level analysis of air samples. nih.gov | Environmental monitoring, analysis of off-gassing from materials. semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for this compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis and purification of a wide range of compounds, including those that are not volatile enough for GC. sielc.com While GC is often preferred for volatile alcohols like this compound, HPLC can be employed for its purification, especially for separating it from non-volatile impurities or for preparative-scale isolation. google.commdpi.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. sielc.com For a compound like this compound, a reverse-phase HPLC method is typically used. sielc.comsielc.com

A typical reverse-phase HPLC method for a related compound, 3,7-Dimethyloct-7-en-1-ol, uses a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid. sielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer for detection. sielc.com

Chiral Chromatography for Enantioseparation of this compound Stereoisomers

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have different biological activities and sensory properties. Chiral chromatography is a specialized form of chromatography used to separate these stereoisomers. gcms.cz

Chiral separation is typically achieved by using a chiral stationary phase (CSP) in either GC or HPLC. These CSPs are designed to interact differently with the different enantiomers, leading to their separation. For volatile compounds like this compound and its derivatives, chiral GC is a common approach. Derivatized cyclodextrins are frequently used as the chiral selectors in the stationary phase for these separations. gcms.cz

The separation of the stereoisomers of the related compound 3,7-dimethylnon-6-en-1-ol has been achieved using supercritical fluid chromatography (SFC) after derivatization to the corresponding 4-nitrobenzoate (B1230335) esters. google.com SFC is a technique that uses a supercritical fluid as the mobile phase and can provide fast and efficient chiral separations.

Advanced Data Processing and Chemometric Analysis for this compound Detection and Quantification

The large and complex datasets generated by modern analytical instruments, particularly GC-MS and GCxGC-MS, often require advanced data processing and chemometric methods for effective analysis. researchgate.netplos.org Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. plos.org

For the detection and quantification of this compound in complex mixtures, chemometric techniques can be used to:

Deconvolute co-eluting peaks: In complex chromatograms, peaks can overlap. Multivariate curve resolution (MCR) methods can be used to resolve these overlapping peaks into their pure component profiles. researchgate.net

Identify key compounds: Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to identify the compounds that are most important for differentiating between different samples. plos.org The Variable Importance in Projection (VIP) score from a PLS-DA model can highlight key discriminatory variables. plos.org

Build predictive models: By correlating the instrumental data with sample properties (e.g., concentration, sensory attributes), it is possible to build models that can predict these properties for new samples.

The application of these advanced data analysis techniques enhances the ability to detect and quantify specific compounds like this compound, even at low concentrations in complex matrices. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,7-dimethylnon-6-en-1-ol |

| 3,7-Dimethyloct-7-en-1-ol |

| Acetonitrile |

| Citronellol (B86348) |

| Formic Acid |

| Phosphoric Acid |

Computational Chemistry and Theoretical Modeling of 3,7 Dimethylnonan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation of 3,7-Dimethylnonan-1-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For this compound, these calculations can elucidate its most stable three-dimensional shapes (conformers) and the distribution of electron density.

Electronic Structure: The electronic structure of this compound is characterized by a saturated aliphatic chain with methyl branches and a terminal primary alcohol group. The oxygen atom of the hydroxyl group is the most electronegative center, leading to a significant polarization of the C-O and O-H bonds. This creates a dipole moment, with partial negative charge on the oxygen and partial positive charges on the attached carbon and hydrogen atoms. Quantum calculations, such as those employing Hartree-Fock (HF) or Density Functional Theory (DFT) methods, can precisely quantify this charge distribution and map the molecular electrostatic potential (MEP). The MEP is crucial for understanding how the molecule will interact with other polar molecules and ions.

Conformational Analysis: Due to the flexibility of its nonane (B91170) backbone and the rotation around multiple single bonds, this compound can exist in numerous conformations. Theoretical calculations are used to find the lowest energy (most stable) conformers by systematically exploring the potential energy surface. The methyl groups at positions 3 and 7 introduce steric hindrance that restricts the number of favorable conformations compared to a linear nonanol chain. The orientation of the terminal hydroxyl group is also critical, as it can form intramolecular hydrogen bonds with other parts of the chain in certain folded conformations, further stabilizing them.

Below is an illustrative table of data that would be generated from such a conformational analysis.

Table 1: Calculated Conformational Analysis Data for this compound Note: This data is illustrative and represents typical outputs of quantum chemical calculations.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C2-C3-C4-C5) | O-H Bond Length (Å) | Molecular Dipole Moment (Debye) |

|---|---|---|---|---|

| Global Minimum | 0.00 | 178.5° | 0.965 | 1.85 |

| Conformer 2 | +3.2 | -65.2° | 0.966 | 1.92 |

| Conformer 3 | +5.8 | 68.4° | 0.965 | 1.79 |

Molecular Dynamics Simulations of this compound in Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their movement, interactions, and properties in different environments. nih.gov

Solvation: In a solvent like water, the behavior of this compound is dominated by its amphiphilic nature. The polar hydroxyl (-OH) head group can form strong hydrogen bonds with water molecules, making it hydrophilic. Conversely, the long, branched alkyl tail is nonpolar and hydrophobic. MD simulations can model how water molecules arrange themselves around the solute, forming a "solvation shell." The simulations would show water molecules clustering around the hydroxyl group and being repelled from the hydrocarbon chain.

Intermolecular Interactions: In a pure liquid state or in a nonpolar solvent, molecules of this compound would interact with each other primarily through van der Waals forces along their hydrocarbon chains. Crucially, the terminal hydroxyl groups would allow for the formation of intermolecular hydrogen bonds. These hydrogen bonds are significantly stronger than van der Waals forces and would cause the molecules to associate into transient clusters or chains, influencing properties like boiling point and viscosity.

In silico studies on the related compound 3,7-dimethylnonane, which lacks the hydroxyl group, have been performed as part of broader phytochemical analyses. acs.orgresearchgate.net MD simulations in these studies focused on its interactions within biological systems, such as protein binding pockets. sci-hub.se For this compound, the addition of the hydroxyl group would introduce the capacity for specific hydrogen bonding interactions, a key difference from its alkane counterpart.

Prediction of Spectroscopic Parameters of this compound Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a highly effective computational method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular geometry. The predicted chemical shifts are highly sensitive to the local electronic environment of each atom. For example, the proton of the hydroxyl group (-OH) would have a characteristic shift, and the protons on the carbon attached to the oxygen (C1) would be shifted downfield compared to other methylene (B1212753) protons in the chain.

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound using DFT Note: This data is illustrative. Actual values depend on the specific DFT functional, basis set, and solvent model used.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | 61.5 | 3.65 (t) |

| C2 | 39.8 | 1.55 (m) |

| C3 (-CH(CH₃)-) | 34.2 | 1.60 (m) |

| C3-Methyl | 19.5 | 0.88 (d) |

| C7 (-CH(CH₃)-) | 35.1 | 1.62 (m) |

| C7-Methyl | 19.8 | 0.90 (d) |

| C9 | 11.2 | 0.85 (t) |

| O-H | N/A | 2.50 (s, broad) |

Vibrational (Infrared) Spectroscopy: DFT can also calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending) involved. For this compound, key predicted peaks would include a strong, broad O-H stretching vibration around 3300-3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a C-O stretching vibration in the 1050-1150 cm⁻¹ region.

In Silico Studies of Reaction Mechanisms Involving this compound as Reactant or Product

Computational methods are invaluable for exploring the pathways of chemical reactions, identifying transition states, and calculating activation energies. uomustansiriyah.edu.iq This provides a detailed picture of how a reaction proceeds and why certain products are favored.

As a Reactant: As a primary alcohol, this compound can undergo various reactions, such as oxidation or esterification.

Oxidation: In silico modeling could investigate its oxidation to 3,7-dimethylnonanal (an aldehyde) and further to 3,7-dimethylnonanoic acid. DFT calculations can map the entire reaction coordinate, identifying the structure and energy of the transition state for each step. This helps in understanding the reaction rate and the conditions required.

Esterification: The reaction of this compound with a carboxylic acid to form an ester can also be modeled. Theoretical studies can compare different catalytic mechanisms (e.g., acid-catalyzed vs. base-catalyzed) to determine the most efficient pathway by calculating the activation energy barriers for each.

As a Product: this compound could be a product of the reduction of its corresponding aldehyde or carboxylic acid. Computational studies could model the mechanism of this reduction, for example, by a hydride reagent like sodium borohydride (B1222165). These models would show how the hydride ion attacks the carbonyl carbon and the subsequent protonation step to yield the final alcohol product, providing insight into the reaction's stereoselectivity.

Environmental and Green Chemistry Research Perspectives on 3,7 Dimethylnonan 1 Ol

Biodegradation Pathways and Environmental Fate of 3,7-Dimethylnonan-1-OL in Various Matrices

The environmental persistence of any organic compound is determined by its susceptibility to degradation processes. For compounds like this compound, biodegradation by microorganisms is the primary pathway for removal from soil and aquatic environments.

Detailed Research Findings: While specific studies on this compound are not extensively available, the biodegradation of branched primary alcohols has been a subject of research, particularly in the context of surfactants and detergents. nih.govexxonmobilchemical.comgoogle.com The general metabolic pathway for primary alcohols in microorganisms begins with oxidation. nih.govinchem.org This process is typically initiated by an alcohol dehydrogenase enzyme, which converts the alcohol to its corresponding aldehyde (3,7-dimethylnonanal). Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde to a carboxylic acid (3,7-dimethylnonanoic acid). inchem.org

This resulting branched-chain carboxylic acid can then enter central metabolic pathways. inchem.org The methyl branches on the carbon chain can influence the rate and mechanism of further degradation. For instance, the presence of branching can sterically hinder the enzymes involved in β-oxidation. inchem.org However, many microorganisms possess pathways to overcome this, and even branched-chain structures are often readily biodegradable. nih.govexxonmobilchemical.com Studies on branched alcohol ethoxylates, which contain similar branched alcohol structures, have shown a high level of ultimate biodegradability in aquatic environments. exxonmobilchemical.comresearchgate.net The degradation of the alkyl chain can proceed via ω- and β-oxidation. heraproject.com

The environmental fate of C9-C11 alcohols is characterized by low potential for bioaccumulation and sorption to sediment, although they can be toxic to aquatic life at certain concentrations. puracy.comsevron.co.uk

Table 1: Postulated Biodegradation Pathway of this compound

| Step | Precursor Compound | Enzyme Class | Product |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase (ADH) | 3,7-Dimethylnonanal |

| 2 | 3,7-Dimethylnonanal | Aldehyde Dehydrogenase (ALDH) | 3,7-Dimethylnonanoic acid |

| 3 | 3,7-Dimethylnonanoic acid | Acyl-CoA Synthetase | 3,7-Dimethylnonanoyl-CoA |

| 4 | 3,7-Dimethylnonanoyl-CoA | Various (e.g., β-oxidation enzymes) | Acetyl-CoA and other intermediates |

Development of Sustainable and Eco-Friendly Synthesis Approaches for this compound

The principles of green chemistry encourage the development of synthetic routes that are efficient, use renewable feedstocks, and minimize waste and energy consumption. A patent exists for a process to prepare this compound, indicating industrial interest in its synthesis, though the specific methodology is not detailed. google.com Research into the green synthesis of other branched-chain alcohols provides potential eco-friendly routes.

Detailed Research Findings: Sustainable approaches to producing branched alcohols often leverage biocatalysis or catalytic conversion of renewable resources.

Biocatalytic Synthesis: Lipases are versatile enzymes used for ester synthesis under mild, solvent-free conditions. nih.gov While often used for esterification, the reverse reaction (hydrolysis) or related enzymatic processes can be part of pathways to produce specific alcohols. Genetically engineered microbes are being developed as cell factories to produce various fatty alcohols, including branched-chain types, directly from simple carbon sources. nih.gov This involves expressing fatty acyl-CoA reductases (FARs) that can convert branched-chain fatty acyl-CoAs into the corresponding alcohols. nih.gov

Guerbet Reaction: The Guerbet reaction allows for the catalytic condensation of smaller, biomass-derived alcohols (like ethanol) into larger, branched primary alcohols. rsc.org This process, often using catalysts like calcium hydroxyapatite, presents a route to convert renewable feedstocks into higher-value chemicals. rsc.org

Borane-Free Hydration: An alternative to traditional hydroboration is the formal anti-Markovnikov hydration of branched alkenes. rsc.org This can be achieved through a borane-free oxidation/reduction sequence, converting bio-derived olefins into primary alcohols under mild conditions, aligning with green chemistry principles. rsc.org

Building Block Synthesis: Another strategy involves the synthesis of specific chiral building blocks that can be assembled into the final target molecule. For instance, the synthesis of (3R,7R)-1-iodo-3,7-dimethylnonane has been reported as a key intermediate for constructing complex natural products. diva-portal.org

Table 2: Comparison of Potential Green Synthesis Approaches for Branched-Chain Alcohols

| Synthesis Approach | Key Features | Potential Feedstocks | Green Chemistry Principle(s) |

|---|---|---|---|

| Microbial Fermentation | Uses engineered microorganisms. | Sugars, Glycerol | Use of Renewable Feedstocks, Biocatalysis |

| Guerbet Reaction | Catalytic dimerization/oligomerization of alcohols. | Ethanol, Butanol | Atom Economy, Catalysis |

| Enzymatic Catalysis | Employs isolated enzymes (e.g., lipases, reductases). | Branched-chain acids/esters | Biocatalysis, Mild Conditions |

| Borane-Free Hydration | Oxidation/reduction of alkenes. | Bio-derived olefins | Safer Solvents & Reagents |

Natural Occurrence and Biosynthetic Pathways of this compound in Biological Systems

While many structurally related compounds are known natural products, this compound itself has not been prominently reported in natural sources. However, its unsaturated analogue, 4,8-dimethylnona-3,7-dien-1-ol, has been identified in Nicotiana tabacum (tobacco). vulcanchem.comnih.gov The biosynthesis of long-chain and branched-chain alcohols is a known process in various organisms, particularly bacteria and insects. frontiersin.orgrsc.org

Detailed Research Findings: The biosynthesis of fatty alcohols is closely linked to fatty acid synthesis. rsc.org The general pathway involves the reduction of an activated fatty acid (typically a fatty acyl-CoA or fatty acyl-ACP) to the corresponding primary alcohol. nih.gov

Fatty Acid Synthesis as a Precursor: In most higher organisms, fatty acid synthesis proceeds by the addition of two-carbon units, leading to even-numbered, straight-chain acids. rsc.org However, bacteria can utilize different starter units (e.g., from the metabolism of branched-chain amino acids like valine and leucine) to produce odd-numbered and branched-chain fatty acids. rsc.org

Reduction to Alcohols: Specific enzymes, namely fatty acyl-CoA or fatty acyl-ACP reductases (FARs), catalyze the final reduction step to produce the alcohol. nih.gov The substrate specificity of the FAR determines the structure of the resulting alcohol. The expression of specific FARs in engineered yeast has been used to produce various long-chain fatty alcohols. frontiersin.org

Insect Pheromones: Long-chain alcohols, including branched varieties, are common components of insect pheromones. frontiersin.org For example, bumblebees have evolved specific FAR enzymes for the biosynthesis of the fatty alcohols that constitute their pheromone blends. frontiersin.org

It is plausible that this compound could be produced in a biological system possessing a pathway for generating 3,7-dimethylnonanoic acid (or its CoA/ACP thioester) and a suitable fatty acyl reductase.

Analytical Method Development for Environmental Monitoring and Trace Detection of this compound

To understand the environmental fate and concentration of this compound, robust analytical methods capable of detecting trace amounts in complex matrices like water, soil, and sediment are essential. While no methods have been validated specifically for this compound, standard techniques for analyzing similar long-chain branched alcohols are well-established.

Detailed Research Findings: The primary analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including long-chain alcohols, is Gas Chromatography coupled with Mass Spectrometry (GC-MS). nih.govjddtonline.info

Sample Preparation: For trace analysis in aqueous samples, a pre-concentration step is typically required. Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) are commonly used to extract and concentrate analytes from the water matrix. For solid samples like soil or sediment, solvent extraction is employed.

Derivatization: To improve the volatility and chromatographic properties of long-chain alcohols for GC analysis, they are often converted into more volatile derivatives. rsc.org A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group (-OH) into a trimethylsilyl (B98337) ether (-OTMS). nih.govrsc.org

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which fragments them into characteristic ions, allowing for definitive identification and quantification. frontiersin.orgrsc.org For very low concentrations, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. rsc.org

Liquid Chromatography: Rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for analyzing alcohol ethoxylates and could be adapted for this compound, especially for samples where derivatization is not desirable. epa.gov

Table 3: General Analytical Approach for Trace Detection of Branched-Chain Alcohols in Environmental Samples

| Step | Technique | Purpose | Key Considerations |

|---|---|---|---|

| 1. Extraction | Solid-Phase Extraction (SPE) / Solvent Extraction | Isolate and concentrate the analyte from the sample matrix (water, soil). | Choice of sorbent/solvent depends on analyte polarity. |

| 2. Derivatization | Silylation (e.g., with BSTFA) | Increase volatility and thermal stability for GC analysis. | Reaction must be complete; removal of excess reagent may be needed. |

| 3. Separation | Gas Chromatography (GC) | Separate the target analyte from other compounds in the extract. | Column selection (e.g., DB-5ms, HP-1) and temperature program are critical. |

| 4. Detection | Mass Spectrometry (MS) | Identify and quantify the analyte based on its mass spectrum and retention time. | Full scan for identification; Selected Ion Monitoring (SIM) for trace quantification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.